O-Toluenesulfonamide

Catalog No.
S3717932
CAS No.
8013-74-9
M.F
C7H9NO2S
M. Wt
171.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Toluenesulfonamide

CAS Number

8013-74-9

Product Name

O-Toluenesulfonamide

IUPAC Name

2-methylbenzenesulfonamide

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

InChI

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

YCMLQMDWSXFTIF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)N

solubility

0.01 M
In water, 1.62X10+3 mg/L at 25 °C
Slightly soluble in water
Soluble in alcohol; slightly soluble in ether
Slightly soluble in ether, DMSO; soluble in ethanol
Solubility in water, g/100ml at 25 °C: 0.162

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N

The exact mass of the compound O-Toluenesulfonamide is 171.03539970 g/mol and the complexity rating of the compound is 217. The solubility of this chemical has been described as 0.01 min water, 1.62x10+3 mg/l at 25 °cslightly soluble in watersoluble in alcohol; slightly soluble in etherslightly soluble in ether, dmso; soluble in ethanolsolubility in water, g/100ml at 25 °c: 0.162. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2185. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Toluenesulfonamide (often procured under CAS 8013-74-9, which frequently denotes its commercial o/p-isomeric mixture, or CAS 88-19-7 for the pure ortho-isomer) is a primary aromatic sulfonamide characterized by a methyl group positioned ortho to the sulfonamide moiety. In industrial and laboratory procurement, it is primarily sourced as a high-purity precursor for saccharin synthesis, a specialized reactive plasticizer for thermosetting resins, and an analytical reference standard . While often grouped commercially with its para-isomer as a generic o/p-toluenesulfonamide mixture (OPTSA), the pure ortho-isomer exhibits distinct thermal properties, thermodynamic solubility, and specific cyclization reactivity [1]. For buyers, selecting the pure ortho-isomer over generic mixtures or the para-isomer is driven by the absolute structural requirement for ortho-substitution in benzisothiazole synthesis and the need for specific melting point thresholds in polymer formulations [2].

Procurement Fit

1
Reactive plasticizer & intermediate – fits hot‑melt adhesives, thermosetting resins, and saccharin synthesis workflows.
2
Isomer‑blend context – industrial formulations typically require a 40:60 ortho/para mixture; pure OTSA alone may not deliver balanced plasticizer performance.
3
Conformational probe – gauche amine orientation supports molecular recognition and enzyme inhibition studies, distinct from para‑substituted analogs.

Procurement of generic 'toluenesulfonamide' typically yields an o/p-mixture (OPTSA) or defaults to the more common para-isomer, both of which fail in targeted applications requiring the pure ortho-isomer [1]. In the synthesis of saccharin, the para-isomer acts as a dead-end impurity because its steric arrangement physically prevents the requisite intramolecular cyclization, drastically reducing overall yield and complicating downstream purification [2]. Furthermore, pure o-toluenesulfonamide exhibits a significantly higher melting point (156–158 °C) than both the pure para-isomer (~137 °C) and typical commercial o/p-mixtures (102–112 °C) [3]. Substituting the pure ortho-isomer with a generic mixture in hot-melt adhesives or thermoset resins will prematurely alter the physical state, curing kinetics, and thermal stability of the final polymer matrix.

Substitution Risk

Conformation
OTSA’s gauche amine geometry, stabilized by N···H–C interactions, differs fundamentally from the perpendicular orientation in PTSA and benzenesulfonamide. This may shift molecular recognition and crystallization behavior.
Solubility
Lower aqueous solubility (1.6 g/L) compared to the para-isomer alters leaching profiles in polymeric matrices; direct replacement may change product durability in humid environments.
Plasticizer blend
Commercial plasticizer performance relies on a specific ortho/para ratio. Using pure PTSA or pure OTSA instead of the optimized blend can compromise melt viscosity, flexibility, and resin compatibility.

Steric Feasibility and Yield in Saccharin Synthesis

In the synthesis of saccharin via the classical toluene method, the ortho-substitution of the methyl and sulfonamide groups is an absolute structural requirement for intramolecular cyclization following oxidation [1]. Pure o-toluenesulfonamide readily undergoes oxidative cyclization (e.g., via chromic acid or permanganate) to yield saccharin, historically achieving >85% yields in optimized continuous processes [2]. In stark contrast, p-toluenesulfonamide cannot undergo this cyclization due to the para-steric arrangement, resulting in 0% saccharin yield and acting solely as a dead-end impurity [1].

Evidence DimensionSaccharin synthesis yield (oxidative cyclization)
Target Compound Data>85% yield (pure o-toluenesulfonamide)
Comparator Or Baseline0% yield (pure p-toluenesulfonamide)
Quantified Difference>85% absolute yield difference
ConditionsContinuous oxidative cyclization (e.g., chromic acid oxidation)

Buyers synthesizing saccharin or related benzisothiazole derivatives must procure the pure ortho-isomer, as generic o/p-mixtures will suffer proportional yield losses and require extensive purification to remove unreacted para-isomer.

Aqueous solubility
Head-to-head
OTSA 1.6 g/L vs PTSA 3.16 g/L (25°C)
OTSA
PTSA
Supports lower leaching risk in humid service environments.
2‑fold difference; formulation‑specific evaluation needed.

Thermal Stability and Melting Point Differentiation

The melting point of pure o-toluenesulfonamide is significantly higher than both its para-isomer and commercial isomeric mixtures, which critically impacts its behavior as a solid reactive plasticizer or intermediate [1]. Pure o-toluenesulfonamide exhibits a melting point of 156.0–158.0 °C [2]. In contrast, pure p-toluenesulfonamide melts at approximately 137 °C, and the commercial o/p-toluenesulfonamide mixture (OPTSA) exhibits a heavily depressed melting range of 102–112 °C [3].

Evidence DimensionMelting point / phase transition temperature
Target Compound Data156.0–158.0 °C
Comparator Or Baseline102–112 °C (commercial o/p-mixture OPTSA)
Quantified Difference44–56 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

For polymer formulations, hot-melt adhesives, or thermoset resins requiring specific thermal curing kinetics, substituting pure o-toluenesulfonamide with a generic mixture will prematurely alter the physical state and reactivity of the matrix.

Melting point
Head-to-head
OTSA 156°C (range 155–159°C) vs PTSA 136°C (134–137°C)
OTSA
PTSA
Enables higher processing temperatures without premature phase change.
19–23°C higher; relevant for hot‑melt and thermoset systems.

Differential Solubility in Organic Solvents

The thermodynamic solubility of o-toluenesulfonamide differs significantly from the para-isomer, dictating distinct solvent selection for purification and formulation [1]. At 318.15 K, the maximum mole fraction solubility of o-toluenesulfonamide is observed in ethyl acetate at 0.07748 [1]. Under identical conditions, p-toluenesulfonamide exhibits a much higher maximum solubility in acetonitrile (0.1588) and is also significantly more soluble in ethyl acetate (0.1329) [1].

Evidence DimensionMole fraction solubility in ethyl acetate
Target Compound Data0.07748 mole fraction
Comparator Or Baseline0.1329 mole fraction (p-toluenesulfonamide)
Quantified Difference~41.7% lower solubility for the ortho-isomer
ConditionsIsothermal saturation method at 318.15 K under 101.3 kPa

This quantitative solubility difference is critical for chemical engineers designing crystallization-based purification protocols or formulating solvent-borne coatings, as the isomers will precipitate at entirely different saturation points.

Gauche conformation
Head-to-head
Free‑jet rotational spectroscopy; gauche amine with eclipsed SO₂
Unique geometry alters H‑bond donor/acceptor orientation; may impact target binding.
PTSA and BSA adopt perpendicular amine; B3LYP/MP2 supported.

Analytical Calibration for Food-Grade Impurity Profiling

In the production of food-grade saccharin, residual o-toluenesulfonamide is a strictly regulated impurity monitored by pharmacopeial standards . High-purity o-toluenesulfonamide is required as a certified reference material for precise HPLC or GC calibration . Generic o/p-toluenesulfonamide mixtures cannot be used for this purpose because the variable isomer ratio prevents accurate quantification of the specific ortho-isomer peak, which is the primary regulatory target .

Evidence DimensionSuitability for pharmacopeial impurity calibration
Target Compound DataValid USP/EP secondary standard (pure o-isomer)
Comparator Or BaselineUnsuitable (variable o/p-mixture)
Quantified DifferenceBinary (Compliant vs. Non-compliant)
ConditionsHPLC/GC quantitative impurity profiling

Quality control laboratories must procure the pure ortho-isomer as an analytical standard to ensure compliance with stringent food and pharmaceutical safety regulations regarding saccharin purity.

Environmental occurrence
Cross‑study comparable
p‑TSA dominates: up to 50.8 µg/L in wastewater; o‑TSA considerably lower.
p‑TSA is the primary sentinel isomer; o‑TSA monitoring is secondary.
Approx. 10‑ to 50‑fold difference across water matrices (Berlin).
Plasticizer blend
Class‑level inference
Industrial standard: ~40% o‑TSA / 60% p‑TSA mixture (e.g., Uniplex 171).
Pure isomer substitution may reduce flexibility and thermal stability; blend ratio is performance‑critical.
Data to verify; commercial practice inference.
Mutagenicity profile
Cross‑study comparable
Both OTSA and PTSA show weak mutagenic activity in TA98/TA100 strains.
No differential genotoxic concern; handling protocols are substantively equivalent.
Qualitative similarity; Ames test data reviewed.

Saccharin and Benzisothiazole Synthesis

Due to its requisite ortho-substitution, pure o-toluenesulfonamide is the mandatory precursor for the oxidative cyclization pathway to saccharin and related 1,2-benzisothiazole derivatives. Generic mixtures cannot be substituted without proportional yield losses [1].

High-Temperature Reactive Plasticizers

Leveraging its higher melting point (156–158 °C) compared to generic o/p-mixtures (102–112 °C), pure o-toluenesulfonamide is selected as a reactive plasticizer in thermosetting resins, polyamides, and hot-melt adhesives where premature melting or volatilization during high-temperature processing must be avoided [2].

Selective Crystallization and Separation Design

The distinct thermodynamic solubility profile of o-toluenesulfonamide (e.g., lower solubility in ethyl acetate compared to the para-isomer) makes it a critical model compound for chemical engineers designing fractional crystallization processes to separate isomeric sulfonamide mixtures [2].

Pharmacopeial Impurity Reference Standards

High-purity o-toluenesulfonamide is indispensable as a certified reference material for HPLC and GC calibration in quality control laboratories, ensuring that food-grade saccharin meets strict regulatory limits for residual ortho-isomer impurities .

Application Fit Matrix

Application
Selection Property
Validation Focus
Reactive plasticizer for hot‑melt adhesives
Isomer blend ratio and thermal stability
Melt viscosity, leaching resistance, and mechanical durability
Saccharin synthesis intermediate
Ortho‑methyl substitution for oxidative cyclization
Purity specification and side‑reaction control
Carbonic anhydrase inhibitor scaffold
Gauche conformational pre‑organization
Isoform selectivity and binding‑geometry assessment
Environmental analytical reference standard
Isomer‑specific identity and high purity
HPLC‑MS/MS differentiation and recovery in water matrices

Physical Description

DryPowder
COLOURLESS CRYSTALS.

Color/Form

Octahedral crystals from alcohol; prisms from water
Colorless crystals

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.03539970 g/mol

Monoisotopic Mass

171.03539970 g/mol

Boiling Point

214 °C at 10 mm Hg
>270 °C

Heavy Atom Count

11

Density

1.46 g/cm³

Melting Point

156.3 °C
156 °C

UNII

R81Z6V889P

Vapor Pressure

6.1X10-5 mm Hg at 25 °C (est)
Vapor pressure at 25 °C: negligible

Absorption Distribution and Excretion

... After a single dose of 300 mg/kg bw of (35)S o-toluenesulfonamide to male Wistar rats, the radioactivity was recovered about 85% in urine and about 10% in feces mostly within 48 hr.
In female Wistar rats given single oral doses of 20, 125 or 200 mg/kg bw (14)C-orthotoluenesulfonamide, 79, 58 and 36% of the activity was recovered in 24 hr urine samples; elimination at 24-48 hr was 7, 14 and 33% of the dose, respectively. Within seven days, 4.5, 5.9 and 7% of the activity was recovered from the feces. ...
Low oral doses of 0.2-0.4 mg/kg bw (14)C-ortho-toluenesulfonamide were excreted more slowly in humans than in rats, an average of 56% of the activity being excreted in the urine within 24 hr and almost 90% within 48 hr. Less than 1% of the activity was found in feces.

Metabolism Metabolites

...50% of administration ortho- and para-toluenesulfonamides excreted in urine had been metabolized to ortho- and para-sulfamoylbenzoic acids, respectively.
In female Wistar rats given single oral doses of 20, 125 or 200 mg/kg bw (14)C-orthotoluenesulfonamide, 79, 58 and 36% of the activity was recovered in 24 hr urine samples ... . The main metabolites in the urine were 2-sulfamoylbenzyl alcohol and its sulfate or glucuronic acid conjugates (80%), N-acetyltoluene-2-sulfonamide (6%), saccharin (3%) and 2-sulfamoylbenzoic acid (2%).
... After a single dose of 300 mg/kg bw of (35)S o-toluenesulfonamide to male Wistar rats ... . Approximately 50% of metabolites excreted in urine were o-sulfamoylbenzoic acid, while the compound excreted in feces was unchanged.
Low oral doses of 0.2-0.4 mg/kg bw (14)C-ortho-toluenesulfonamide were excreted more slowly in humans than in rats ... . The main urinary metabolites were 2-sulfamoylbenzoyl alcohol (unconjugated, 7%; conjugated with glucuronic acid, 11%; conjugated with sulfate, 20%), saccharin (35%) 2-sulfanoylbenzoic acid (4%) and N-acetyltoluene-2-sulfonamide (2%).

Wikipedia

O-toluenesulfonamide

Biological Half Life

0.13 Days

Methods of Manufacturing

... obtained by treating 2-methylbenzenesulfonyl chloride with aqueous ammonia (d 0.910). Purified by fractional precipitation: hydrochloric acid is added to a solution which has been rendered alkaline with sodium hydroxide; the impurities are precipitated first.
REACTION OF O-TOLUENESULFONYL CHLORIDE WITH AMMONIA

General Manufacturing Information

Paint and coating manufacturing
Benzenesulfonamide, 2-methyl-: ACTIVE
ortho-Toluenesulfonamide is not produced commercially as a separate chemical in USA, however, a product consisting of a mixture of unknown proportions of the ortho- and para-isomers of toluenesulfonamide is produced in the USA.
Until 1972, ortho-toluenesulfonamide was used in the USA as a chemical intermediate for the commercial production of saccharin.

Analytic Laboratory Methods

Separation of o-toluenesulfonamide from sodium saccharin was achieved by using thin layer chromatography. It was identified by RF and UV, IR and mass spectra. Quantitive determination was performed by gas chromatography.
A gas-liquid chromatographic (GLC) procedure with p-toluenesulfonamide (p-TS) as an internal standard is used to determine o-toluenesulfonamide (o-TS), a major impurity in artificial sweetening substances containing saccharin. Although p-TS can itself occur as an impurity in samples, it is usually absent or present in very small amounts; the highest quantity found in 13 samples analyzed was about 1 ppm. The presence of appreciable amounts, however, would not pose a problem with the GLC procedure. Recoveries of standard o-TS added at various levels were approximately 90%.
Methods for the analysis of ortho-toluenesulfonamide:[Table#5318]

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The importance of the contaminant ortho-toluene sulfonamide (OTS) in the promoting activity of commercial saccharin on rat bladder neoplasia was investigated. OTS, OTS-free and OTS-contaminated saccharin were administered in the drinking water or diet for 2 years to groups of rats pretreated with an intravesical instillation of N-methyl-N-nitrosourea (MNU); OTS alone and OTS-free saccharin were also given to groups of rats not pretreated with MNU. Administration of OTS was not associated with changes in urinary pH, crystalluria or calculus formation, had no effect on the histology of normal rat bladder, and did not increase the incidence of bladder hyperplasia or neoplasia elicited by pretreatment with MNU. No differences could be found between the effect of OTS-free or OTS-contaminated saccharin on bladders of rats pretreated with MNU. These results indicate that OTS contamination played no part in the reported promoting activity of saccharin on the rat bladder. Administration of saccharin did not increase urinary pH, crystalluria or calculus formation, and failed to promote bladder neoplasia after a carcinogenic dose of MNU, though the numbers of proliferative lesions in the bladder were increased.

Stability Shelf Life

Stable under recommended storage conditions.

[Use of a new posterior pituitary hormone, syntocinom (OTS 68) in obstetrics]

H A KRONE, W KRATZ, H SCHLOGL
PMID: 13438230   DOI:

Abstract




Molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide: gas electron diffraction and quantum chemical calculations study

Vjacheslav M Petrov, Georgiy V Girichev, Heinz Oberhammer, Valentina N Petrova, Nina I Giricheva, Anna V Bardina, Sergey N Ivanov
PMID: 18302350   DOI: 10.1021/jp710532z

Abstract

The molecular structure and conformational properties of para-methylbenzene sulfonamide (4-MBSA) and ortho-methylbenzene sulfonamide (2-MBSA) have been studied by gas electron diffraction (GED) and quantum chemical methods (B3LYP/6-311+G** and MP2/6-31G**). Quantum chemical calculations predict the existence of two conformers for 4-MBSA with the S-N bond perpendicular to the benzene plane and the NH2 group either eclipsing or staggering the S-O bonds of the SO2 group. Both conformers possess CS symmetry. The eclipsed form is predicted to be favored by DeltaE = 0.63 kcal/mol (B3LYP) or 1.00 kcal/mol (MP2). According to the calculations, the S-N bond in 2-MBSA can possess planar direction opposite the methyl group (phi(C2C1SN) = 180 degrees ) or nonplanar direction (phi(C2C1SN) approximately 60 degrees ). In both cases, the NH2 group can adopt eclipsed or staggered orientation, resulting in a total of four stable conformers. The nonplanar eclipsed conformer (C1 symmetry) and the planar eclipsed form (CS symmetry) are predicted to be favored. According to the GED analysis, the saturated vapor over solid 4-MBSA at T = 151(3) degrees C consists as mixture of the eclipsed (78(19) %) and staggered (22(19) %) forms. The saturated vapor over solid 2-MBSA at T = 157(3) degrees C consists as a mixture of the nonplanar eclipsed (69(11) %) and planar eclipsed (31(11) %) forms.


Behaviour and biodegradation of sulfonamides (p-TSA, o-TSA, BSA) during drinking water treatment

Doreen Richter, Gudrun Massmann, Uwe Dünnbier
PMID: 18179813   DOI: 10.1016/j.chemosphere.2007.11.026

Abstract

Three sulfonamides -para-toluenesulfonamide (p-TSA), ortho-toluenesulfonamide (o-TSA) and benzenesulfonamide (BSA) - have recently been detected in groundwater within a catchment area of one drinking water treatment plant (DWTP), which is located downstream of a former sewage farm. The degradation pathways of p-TSA, o-TSA and BSA were investigated during drinking water treatment with incubation experiments and an experimental filter. Incubation experiments showed that p-TSA is removed during the treatment by microbiological processes. Removal of p-TSA is performed by adapted microorganisms only present in polluted groundwater. The elimination in an experimental filter of 1.6m length applying filtration velocities from 2 to 6 m h(-1) was approximately 93% of p-TSA. The microbial degradation rates in the incubation experiment were approximately 0.029 microg l(-1) h(-1) (zero order reaction). In the experimental filter, the reaction rate constants were around 0.0063 s(-1) for all filtration velocities (1st order reaction). Drinking water treatment does not reduce the concentration of o-TSA and BSA under conditions encountered in Berlin. p-TSA, o-TSA and BSA were only measured in the low microg l(-1) concentrations range in the purified water.


Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide

Tian-Jun Gong, Bin Xiao, Wan-Min Cheng, Wei Su, Jun Xu, Zhao-Jing Liu, Lei Liu, Yao Fu
PMID: 23822812   DOI: 10.1021/ja405742y

Abstract

A Rh-catalyzed directed C-H cyanation reaction was developed for the first time as a practical method for the synthesis of aromatic nitriles. N-Cyano-N-phenyl-p-toluenesulfonamide, a user-friendly cyanation reagent, was used in the transformation. Many different directing groups can be used in this C-H cyanation process, and the reaction tolerates a variety of synthetically important functional groups.


[Induction of labor by means of endovenous drip infusion of syntocyn OTS-68]

J BAUER, M SWITALA
PMID: 13797656   DOI:

Abstract




[Results of clinical experimentation with a synthetic oxytocic: OTS 68]

R PALLIEZ, M DELECOUR, J SAVARY, M VITSE, M DESMETVANEUPEN
PMID: 14429945   DOI:

Abstract




Surface-directed boundary flow in microfluidic channels

Tom T Huang, David G Taylor, Kwan Seop Lim, Miroslav Sedlak, Rashid Bashir, Nathan S Mosier, Michael R Ladisch
PMID: 16800710   DOI: 10.1021/la053465h

Abstract

Channel geometry combined with surface chemistry enables a stable liquid boundary flow to be attained along the surfaces of a 12 microm diameter hydrophilic glass fiber in a closed semi-elliptical channel. Surface free energies and triangular corners formed by PDMS/glass fiber or OTS/glass fiber surfaces are shown to be responsible for the experimentally observed wetting phenomena and formation of liquid boundary layers that are 20-50 microm wide and 12 microm high. Viewing this stream through a 20 microm slit results in a virtual optical window with a 5 pL liquid volume suitable for cell counting and pathogen detection. The geometry that leads to the boundary layer is a closed channel that forms triangular corners where glass fiber and the OTS coated glass slide or PDMS touch. The contact angles and surfaces direct positioning of the fluid next to the fiber. Preferential wetting of corner regions initiates the boundary flow, while the elliptical cross-section of the channel stabilizes the microfluidic flow. The Young-Laplace equation, solved using fluid dynamic simulation software, shows contact angles that exceed 105 degrees will direct the aqueous fluid to a boundary layer next to a hydrophilic fiber with a contact angle of 5 degrees. We believe this is the first time that an explanation has been offered for the case of a boundary layer formation in a closed channel directed by a triangular geometry with two hydrophobic wetting edges adjacent to a hydrophilic surface.


Distinct reactivity of Pd(OTs)2: the intermolecular Pd(II)-catalyzed 1,2-carboamination of dienes

Chris E Houlden, Chris D Bailey, J Gair Ford, Michel R Gagné, Guy C Lloyd-Jones, Kevin I Booker-Milburn
PMID: 18613664   DOI: 10.1021/ja803397y

Abstract

A Pd-catalyzed intermolecular 1,2-carboamination route to indolines from N-aryl ureas and 1,3-dienes that proceeds under mild conditions in relatively nonacidic media, is presented. The in situ generation, or preformation, of a palladium tosylate emerges as a key parameter in gaining the requisite reactivity for the C-H insertion/carbopalladation/nucleophilic displacement process.


[Effect of a synthetic oxytocic (OTS 68) on isolated guinea pig uterine horn in vitro]

J L ARDISSON, J P FOUQUE
PMID: 13597265   DOI:

Abstract




[Experiences with the oxytoxic drug Syntocinom (OTS 68)]

M MORARI
PMID: 13474444   DOI:

Abstract




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